N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-5-22-16-9-8-14(19-20-16)13-7-6-12(4)15(10-13)18-17(21)11(2)3/h6-11H,5H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNWNSTPTWBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=C(C=C2)C)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling with 2-Methylphenyl Group: The 2-methylphenyl group is introduced through a coupling reaction, often using Suzuki-Miyaura cross-coupling.
Amidation: The final step involves the formation of the amide bond with 2-methylpropanamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core modifications: pyridazine derivatives , phenyl-substituted propanamides , and hybrid heterocyclic systems . Below is a detailed comparison with key examples:
Table 1: Structural and Functional Comparison
*Calculated using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).
Key Structural Differences and Implications
Pyridazine vs. Tetrazole/Oxadiazole Cores: The ethoxypyridazine group in the target compound provides a planar, electron-deficient aromatic system, which may enhance interactions with enzymes or nucleic acids. In contrast, tetrazole (e.g., ) and oxadiazole (e.g., ) analogs offer different electronic profiles, with tetrazole’s acidity and oxadiazole’s metabolic stability being notable.
This contrasts with the 4-chlorophenoxy group in the adamantane derivative (), which adds steric bulk and halogen-related reactivity. The 2-methylphenyl substituent introduces steric hindrance, possibly affecting binding pocket compatibility. Similar steric effects are seen in the 3-methylphenyl group in the tetrazole derivative ().
Biological Relevance: Compounds like N-(5-amino-2-fluorophenyl)-2-methylpropanamide () demonstrate direct effects on cellulose synthase (CESA) proteins, suggesting that the target compound’s pyridazine-propanamide hybrid may also interact with plant enzymes, making it a candidate for herbicide development.
Biological Activity
N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article examines its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure, which include a pyridazine moiety and an amide functional group. Understanding its structure is crucial for predicting its biological behavior.
Research indicates that this compound exhibits several biological activities:
- NLRP3 Inflammasome Inhibition : The compound has been shown to inhibit the NLRP3 inflammasome activation, which is significant in inflammatory and neurodegenerative diseases. This action suggests a potential role in treating conditions like multiple sclerosis and other α-synucleinopathies .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress-related cellular damage. This activity is essential in conditions characterized by high oxidative stress levels.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways positions it as a candidate for further development in anti-inflammatory therapies.
Biological Activity Data Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| NLRP3 Inflammasome Inhibition | Inhibits activation of NLRP3 inflammasome | |
| Antioxidant Activity | Scavenges free radicals | |
| Anti-inflammatory | Modulates inflammatory cytokines |
Case Study 1: Neurodegenerative Disease Treatment
A study investigated the effects of this compound on models of neurodegeneration. Results indicated a reduction in markers of inflammation and improved neuronal survival rates compared to untreated controls. This suggests potential applications in conditions like Alzheimer's disease.
Case Study 2: Inflammatory Response Modulation
In vitro experiments demonstrated that treatment with the compound reduced the secretion of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in macrophage cell lines stimulated with lipopolysaccharides (LPS). This supports its therapeutic potential in managing chronic inflammatory disorders.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide, and what are the key challenges in its synthesis?
The synthesis typically involves multi-step reactions, starting with the coupling of ethoxypyridazine and methylphenyl intermediates. Key steps include:
- Nucleophilic substitution for introducing the ethoxy group at the pyridazine ring.
- Amide bond formation between the aromatic amine and 2-methylpropanoyl chloride under anhydrous conditions.
Challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity during pyridazine functionalization. Purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify functional groups (e.g., ethoxy protons at δ 1.2–1.4 ppm, aromatic protons in pyridazine). 2D techniques (COSY, HSQC) resolve signal overlap in the aromatic region .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .
Advanced: How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require strict moisture control to avoid hydrolysis.
- Temperature Control: Maintaining 0–5°C during amide coupling reduces racemization.
- Catalyst Use: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in pyridazine functionalization .
Advanced: What strategies resolve conflicting biological activity data across studies?
- Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., COX-2 inhibitors for enzyme assays).
- Purity Verification: Re-analyze compound purity via HPLC and NMR before biological testing.
- Dose-Response Curves: Establish EC50/IC50 values across multiple concentrations to account for batch variability .
Advanced: How can computational tools predict the binding affinity of this compound to biological targets?
- Molecular Docking: Software like AutoDock Vina models interactions with targets (e.g., COX-2 active site). Key residues (Arg120, Tyr355) form hydrogen bonds with the amide group.
- Molecular Dynamics (MD): Simulations (10–100 ns) assess stability of ligand-target complexes in solvated environments .
Basic: What are the primary functional groups influencing reactivity and bioactivity?
- Ethoxypyridazine: Enhances lipophilicity and π-π stacking with aromatic residues in enzymes.
- Amide Bond: Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets).
- Methyl Groups: Improve metabolic stability by reducing oxidative degradation .
Advanced: How does X-ray crystallography contribute to structural analysis, and what software is recommended?
- Crystallization: Slow vapor diffusion in ethanol/water mixtures yields single crystals.
- Data Collection: Synchrotron radiation (λ = 0.9–1.0 Å) resolves electron density for the ethoxy group.
- Refinement: SHELXL (via Olex2 or WinGX) refines anisotropic displacement parameters and validates geometry (R-factor < 0.05) .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Core Modifications: Replace ethoxy with methoxy or trifluoromethoxy to assess electronic effects.
- Substituent Screening: Introduce halogens (Cl, F) at the phenyl ring to evaluate steric and hydrophobic interactions.
- Bioisosteres: Replace pyridazine with pyrimidine to test ring size impact on target binding .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Solvent: Dissolve in DMSO (10 mM stock) under inert gas (N2/Ar) to limit oxidation.
- Stability Monitoring: Periodic HPLC analysis detects degradation products (e.g., hydrolyzed amide) .
Advanced: What experimental approaches validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
